molecular formula C18H18N2O2 B089671 3,5-Pyrazolidinedione, 4-(1-methylethyl)-1,2-diphenyl- CAS No. 1093-68-1

3,5-Pyrazolidinedione, 4-(1-methylethyl)-1,2-diphenyl-

Cat. No. B089671
CAS RN: 1093-68-1
M. Wt: 294.3 g/mol
InChI Key: YCVWEUCCAOLSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Pyrazolidinedione, 4-(1-methylethyl)-1,2-diphenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "Ibudilast" and is used as a research tool in the field of neuroscience and immunology.

Mechanism Of Action

The mechanism of action of Ibudilast is not fully understood. However, it has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. Ibudilast has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Biochemical And Physiological Effects

Ibudilast has been shown to have various biochemical and physiological effects. In animal studies, Ibudilast has been shown to reduce inflammation and oxidative stress in the brain. Ibudilast has also been shown to improve cognitive function and reduce neuropathic pain. In clinical trials, Ibudilast has been shown to reduce relapse rates in patients with multiple sclerosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ibudilast is its well-established synthesis method, which allows for large-scale production. Ibudilast is also relatively stable and has a long shelf life. However, Ibudilast has some limitations for lab experiments. Ibudilast has low solubility in water, which can make it difficult to administer in some experimental settings. Ibudilast also has poor bioavailability, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the research of Ibudilast. One potential direction is the use of Ibudilast in the treatment of drug addiction. Ibudilast has been shown to reduce drug-seeking behavior in animal models, making it a potential therapeutic agent for drug addiction. Another potential direction is the use of Ibudilast in the treatment of chronic pain. Ibudilast has been shown to reduce neuropathic pain in animal models, making it a potential therapeutic agent for chronic pain. Finally, the potential use of Ibudilast in the treatment of other neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease should be explored.
Conclusion:
In conclusion, Ibudilast is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Ibudilast has been extensively used as a research tool in the field of neuroscience and immunology. Ibudilast has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases. The well-established synthesis method and the various potential applications make Ibudilast an exciting area of research for the future.

Synthesis Methods

The synthesis method of Ibudilast involves the reaction of 4-isobutyrylaminobenzoic acid with hydrazine hydrate and acetic anhydride. The reaction yields 3,5-Pyrazolidinedione, 4-(1-methylethyl)-1,2-diphenyl- as a white crystalline solid. The synthesis method of Ibudilast is well-established and has been optimized for large-scale production.

Scientific Research Applications

Ibudilast has been extensively used as a research tool in the field of neuroscience and immunology. This compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases. Ibudilast has been studied for its potential use in the treatment of multiple sclerosis, neuropathic pain, and drug addiction.

properties

CAS RN

1093-68-1

Product Name

3,5-Pyrazolidinedione, 4-(1-methylethyl)-1,2-diphenyl-

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

1,2-diphenyl-4-propan-2-ylpyrazolidine-3,5-dione

InChI

InChI=1S/C18H18N2O2/c1-13(2)16-17(21)19(14-9-5-3-6-10-14)20(18(16)22)15-11-7-4-8-12-15/h3-13,16H,1-2H3

InChI Key

YCVWEUCCAOLSFZ-UHFFFAOYSA-N

SMILES

CC(C)C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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